N-[4-(6-ethoxypyridazin-3-yl)phenyl]-4-nitrobenzene-1-sulfonamide
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Overview
Description
N-[4-(6-ethoxypyridazin-3-yl)phenyl]-4-nitrobenzene-1-sulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyridazine ring substituted with an ethoxy group, a phenyl ring, and a nitrobenzene sulfonamide moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(6-ethoxypyridazin-3-yl)phenyl]-4-nitrobenzene-1-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyridazine Ring: Starting with a suitable precursor, such as 3-ethoxypyridazine, the pyridazine ring is formed through cyclization reactions.
Substitution Reactions: The phenyl group is introduced via electrophilic aromatic substitution, often using reagents like phenylboronic acid in the presence of a palladium catalyst.
Sulfonamide Formation: The nitrobenzene sulfonamide moiety is added through a sulfonation reaction, where the nitrobenzene is treated with chlorosulfonic acid followed by amination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scalable production.
Chemical Reactions Analysis
Types of Reactions
N-[4-(6-ethoxypyridazin-3-yl)phenyl]-4-nitrobenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or iron powder in acidic medium.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of corresponding amines.
Substitution: Formation of various substituted sulfonamides.
Scientific Research Applications
N-[4-(6-ethoxypyridazin-3-yl)phenyl]-4-nitrobenzene-1-sulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases due to its bioactive properties.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism by which N-[4-(6-ethoxypyridazin-3-yl)phenyl]-4-nitrobenzene-1-sulfonamide exerts its effects involves interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Cetylpyridinium chloride: Known for its antimicrobial properties.
Domiphen bromide: Used as a disinfectant and antiseptic.
1,2-Cyclohexane dicarboxylic acid diisononyl ester: A plasticizer used in flexible plastic articles.
Bis(2-ethylhexyl) terephthalate: Another plasticizer with similar applications.
Uniqueness
N-[4-(6-ethoxypyridazin-3-yl)phenyl]-4-nitrobenzene-1-sulfonamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential for diverse applications in various scientific fields.
Properties
IUPAC Name |
N-[4-(6-ethoxypyridazin-3-yl)phenyl]-4-nitrobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O5S/c1-2-27-18-12-11-17(19-20-18)13-3-5-14(6-4-13)21-28(25,26)16-9-7-15(8-10-16)22(23)24/h3-12,21H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIPDQRTURCTCRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NN=C(C=C1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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